2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
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Formation of 1,3,4-thiadiazole ring: : The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of thiosemicarbazide with benzoic acid in the presence of phosphorus oxychloride (POCl₃) can yield 5-phenyl-1,3,4-thiadiazole-2-amine .
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Coupling with 2-hydroxybenzoyl chloride: : The 5-phenyl-1,3,4-thiadiazole-2-amine is then reacted with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a benzoyl derivative.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has a methyl group instead of a phenyl group on the thiadiazole ring, which may affect its biological activity and solubility.
2-hydroxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may influence its chemical reactivity and stability.
2-hydroxy-N-(5-phenyl-1,3,4-triazol-2-yl)benzamide: This compound has a triazole ring instead of a thiadiazole ring, which may alter its mechanism of action and target specificity.
Properties
IUPAC Name |
2-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-12-9-5-4-8-11(12)13(20)16-15-18-17-14(21-15)10-6-2-1-3-7-10/h1-9,19H,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQYSZSLAIKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666912 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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